molecular formula C16H17ClO3 B12999234 (2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)phenyl)methanol

(2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)phenyl)methanol

Cat. No.: B12999234
M. Wt: 292.75 g/mol
InChI Key: SHLYACNMFNEFTG-UHFFFAOYSA-N
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Description

(2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)phenyl)methanol is an organic compound with a complex structure that includes a chlorinated phenyl ring, a methoxy group, and a benzyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)phenyl)methanol typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the chlorination of a methoxy-substituted phenol, followed by the introduction of a benzyl ether group through a Williamson ether synthesis. The final step involves the reduction of the resulting intermediate to obtain the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the aromatic ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated or modified aromatic compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Medicine

Industry

In industry, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile building block.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biochemical pathways. The methoxy and benzyl ether groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-4-methoxyphenol): Similar structure but lacks the benzyl ether group.

    (4-Methoxybenzyl alcohol): Similar structure but lacks the chlorine atom.

    (2-Methyl-4-chlorophenol): Similar structure but lacks the methoxy group.

Uniqueness

(2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)phenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a chlorine atom and a methoxy group on the aromatic ring, along with the benzyl ether linkage, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C16H17ClO3

Molecular Weight

292.75 g/mol

IUPAC Name

[2-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methanol

InChI

InChI=1S/C16H17ClO3/c1-11-5-3-4-6-12(11)10-20-16-8-14(17)13(9-18)7-15(16)19-2/h3-8,18H,9-10H2,1-2H3

InChI Key

SHLYACNMFNEFTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C(=C2)Cl)CO)OC

Origin of Product

United States

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